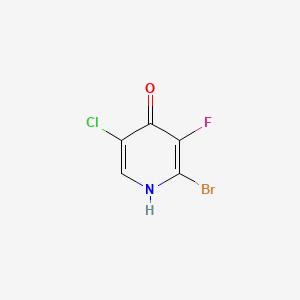

2-Bromo-5-cloro-3-fluoro-4-hidroxipirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

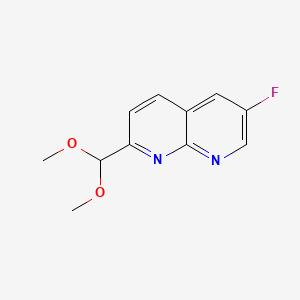

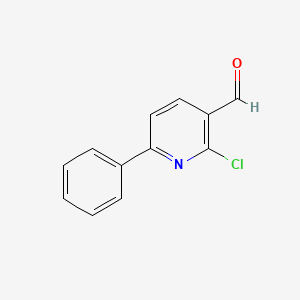

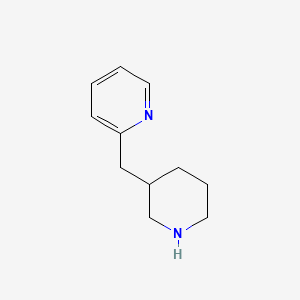

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine is a pyridine derivative. Pyridine derivatives are in great demand as synthons for pharmaceutical products . They are used either as biologically active substances or as building blocks for polymers with unique physical properties .

Synthesis Analysis

The synthesis of 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine can be achieved using halogen dance reactions . It can also undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine has been optimized . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis

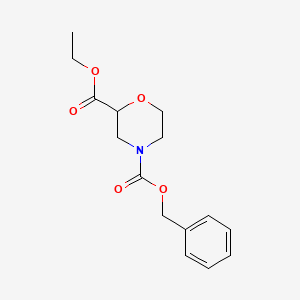

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine can undergo various chemical reactions. For instance, it can be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . Moreover, it can undergo C6 magnesiation followed by trapping with electrophiles to generate a variety of pentasubstituted pyridines with desired functionalities for further chemical manipulations .Aplicaciones Científicas De Investigación

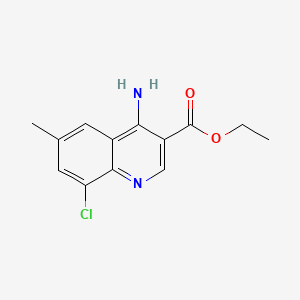

- Aplicación: La 2-Bromo-5-cloro-3-fluoro-4-hidroxipirimidina ha sido investigada como un posible inhibidor de bromodominio. Estudios computacionales utilizando teoría funcional de la densidad (DFT) y métodos de Hartree-Fock (HF) han optimizado su estructura molecular y explorado sus interacciones con los bromodominios .

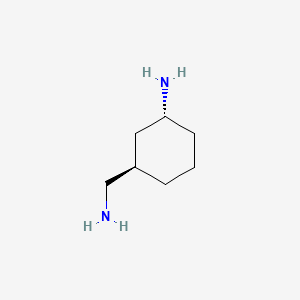

- Aplicación: El compuesto sirve como un intermedio farmacéutico activo. Participa en reacciones de acoplamiento con aminas y alcoholes halo aromáticos, lo que permite rutas sintéticas prácticas a 2-aminofenil piridinas y 2-hidroxifenil piridinas sustituidas .

Inhibición de Bromodominio

Rutas sintéticas y reacciones de acoplamiento

Bloques de construcción para benzoxaboroles

En resumen, la this compound tiene diversas aplicaciones, que van desde el desarrollo de fármacos hasta la ciencia de los materiales. Sus características estructurales únicas la convierten en un bloque de construcción valioso para diversas investigaciones . ¡Si quieres más detalles o tienes alguna pregunta adicional, no dudes en preguntar! 😊

Mecanismo De Acción

Target of Action

Pyridine derivatives are known to interact with a wide range of biological targets due to their bioactive nature .

Mode of Action

It’s worth noting that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how they interact with their targets.

Biochemical Pathways

Pyridinylimidazole-type compounds have been reported to inhibit p38α mitogen-activated protein kinase, which modulates a plethora of cellular processes .

Pharmacokinetics

The presence of fluorine atoms in the compound could potentially enhance its bioavailability, as fluorine-containing compounds are known to have improved physical, biological, and environmental properties .

Result of Action

The inhibition of p38α map kinase by related compounds has been associated with the modulation of cellular processes, including the release of pro-inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine. For instance, storage temperature can affect the stability of similar compounds . Additionally, the presence of fluorine atoms in the compound could potentially enhance its environmental stability .

Propiedades

IUPAC Name |

2-bromo-5-chloro-3-fluoro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFNO/c6-5-3(8)4(10)2(7)1-9-5/h1H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZYIIXPSIKYQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)Br)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279936 |

Source

|

| Record name | 4-Pyridinol, 2-bromo-5-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312440-86-0 |

Source

|

| Record name | 4-Pyridinol, 2-bromo-5-chloro-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312440-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 2-bromo-5-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B567777.png)

![8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B567778.png)

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B567787.png)

![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)

![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)